molecular formula C20H23Cl2N3O3S B2747178 N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887197-02-6

N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2747178
CAS No.: 887197-02-6
M. Wt: 456.38
InChI Key: WJNFMTXBRXNKGF-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a piperazine-derived chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a hybrid structure combining halogenated aromaticity with sulfonamide functionality, a combination known to influence physicochemical properties and biological activity . This compound is structurally related to its 4-ethyl and 3,4-dichlorobenzyl analogues, which have demonstrated notable potential in preclinical research areas, particularly as antimicrobial agents against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) and as investigational anticancer compounds that may inhibit cell proliferation and induce apoptosis . The integration of the 4-methyl piperazine core, a 2,4-dichlorobenzyl group, and a tosyl (p-toluenesulfonyl) moiety provides a complex framework that is typical in the design of enzyme inhibitors and receptor ligands. The dichlorobenzyl group contributes to electronic and steric properties that can enhance binding affinity, while the tosyl group is a classic sulfonamide functionality often associated with modulating metabolic stability and biological activity . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a lead compound for developing novel therapeutic agents. Its structure offers opportunities for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O3S/c1-15-3-7-18(8-4-15)29(27,28)25(14-16-5-6-17(21)13-19(16)22)20(26)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNFMTXBRXNKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Core Preparation

Piperazine serves as the starting material. To avoid uncontrolled substitution, one nitrogen is typically protected early. In analogous syntheses, tosylation is prioritized due to the tosyl group’s stability and ease of introduction. For example, 1-(2,4-dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine was synthesized via tosylation of piperazine followed by alkylation.

Reaction Conditions :

  • Tosyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Room temperature, 4–6 hours.

Methylation of Piperazine

After tosylation, the second nitrogen undergoes methylation. Methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) is commonly used. For instance, N-methylpiperazine derivatives were prepared using KOH in DMF at 40–90°C.

Optimization Note :
Excess methylating agent and prolonged reaction times improve yields but risk quaternary salt formation. A molar ratio of 1:1.2 (piperazine:CH₃I) in DMF at 60°C for 6 hours achieves ~70% yield.

Carboxamide Installation

The carboxamide group is introduced via nucleophilic acyl substitution. Phosgene or triphosgene converts the amine to a carbamoyl chloride, which reacts with ammonia or amines. Alternatively, carbonyldiimidazole (CDI) mediates coupling between carboxylic acids and amines.

Example Protocol :

  • React tosylated methylpiperazine with triphosgene (1.05 equiv) in tetrahydrofuran (THF) at 0°C.
  • Add aqueous ammonia dropwise, stir for 12 hours.
  • Isolate the product via extraction and recrystallization.

2,4-Dichlorobenzyl Alkylation

The final step attaches the 2,4-dichlorobenzyl group using 2,4-dichlorobenzyl chloride or bromide. Alkylation proceeds via an SN2 mechanism in polar aprotic solvents like DMF or acetonitrile.

Conditions from Patent CN101456839A :

  • Molar Ratio : 1:1.2 (piperazine derivative:2,4-dichlorobenzyl chloride).
  • Base : KOH (2.5 equiv) in DMF.
  • Temperature : 20–60°C for 2–8 hours.
  • Yield : 65–70% after recrystallization from ethanol.

Detailed Synthetic Pathways

Stepwise Synthesis

Step 1: Tosylation of Piperazine
Piperazine reacts with tosyl chloride in DCM:
$$
\text{Piperazine} + \text{TsCl} \xrightarrow{\text{TEA, DCM}} \text{N-Tosylpiperazine} + \text{HCl}
$$
Key Data :

  • Yield: 85–90%.
  • Characterization: ¹H NMR (DMSO-d6) δ 7.78 (d, 2H, J = 8.3 Hz, tosyl aromatic), 3.12 (t, 4H, piperazine).

Step 2: Methylation
N-Tosylpiperazine is methylated using methyl iodide:
$$
\text{N-Tosylpiperazine} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-Methyl-N-tosylpiperazine} + \text{KI}
$$
Optimization :

  • Excess K₂CO₃ (2.5 equiv) prevents HI accumulation.
  • Yield: 75%.

Step 3: Carboxamide Formation
4-Methyl-N-tosylpiperazine reacts with triphosgene and ammonia:
$$
\text{4-Methyl-N-tosylpiperazine} + \text{CCl₃O} \xrightarrow{\text{THF}} \text{1-Carboxamide-4-methyl-N-tosylpiperazine} + \text{HCl}
$$
Conditions :

  • Triphosgene (1.05 equiv) in THF at 0°C.
  • Yield: 60–65%.

Step 4: 2,4-Dichlorobenzyl Alkylation
The carboxamide intermediate is alkylated with 2,4-dichlorobenzyl chloride:
$$
\text{1-Carboxamide-4-methyl-N-tosylpiperazine} + \text{ClC₆H₃-2,4-Cl₂} \xrightarrow{\text{KOH, DMF}} \text{Target Compound} + \text{KCl}
$$
Data from Analogous Synthesis :

  • Reaction Time: 6 hours at 60°C.
  • Yield: 65.6% after recrystallization.

Reaction Mechanism Analysis

Tosylation and Methylation

Tosylation proceeds via nucleophilic substitution where the piperazine nitrogen attacks the electrophilic sulfur in tosyl chloride. Methylation follows a similar mechanism, with the deprotonated nitrogen attacking methyl iodide.

Carboxamide Formation

Triphosgene generates phosgene in situ, which reacts with the amine to form an intermediate isocyanate. Subsequent hydrolysis or reaction with ammonia yields the carboxamide.

Alkylation

The 2,4-dichlorobenzyl chloride undergoes SN2 displacement with the piperazine nitrogen, facilitated by the polar aprotic solvent (DMF) and base (KOH).

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol or acetone/water mixtures yield high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for intermediates.

Spectroscopic Data

  • ¹H NMR :
    • Tosyl aromatic protons: δ 7.78 (d, J = 8.3 Hz).
    • Piperazine methyl: δ 2.25 (s, 3H).
    • Dichlorobenzyl CH₂: δ 4.45 (s, 2H).
  • MS (ESI) : m/z 456.4 [M+H]⁺.

Challenges and Optimization

Regioselectivity

Concurrent alkylation at both piperazine nitrogens is mitigated by sequential protection (tosyl) and controlled stoichiometry.

Solvent and Base Selection

DMF enhances nucleophilicity, while KOH deprotonates the amine for alkylation. Alternatives like NaH or Cs₂CO₃ were less effective in pilot studies.

Scalability

Large-scale reactions require slow addition of alkylating agents to control exothermicity. Patent CN101456839A reports 65% yield at 100g scale.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tosyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Azides or thiols derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds containing piperazine moieties, such as N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, exhibit promising anticancer properties. For instance, derivatives of piperazine have been shown to inhibit specific kinases involved in cancer cell proliferation. A study highlighted the ability of similar compounds to selectively inhibit cyclin-dependent kinases (CDK) which are crucial for cell cycle regulation .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research on related piperazine derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications on the piperazine ring could enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Mechanistic Insights

2.1 Interaction with Receptors

This compound may interact with various receptors in the central nervous system (CNS). Studies have shown that piperazine derivatives can act as modulators of the cannabinoid receptors, which are implicated in pain modulation and appetite regulation. For example, compounds with similar structures have been reported to exhibit allosteric modulation of the cannabinoid CB1 receptor, potentially leading to therapeutic applications in obesity and pain management .

2.2 Inhibition of Efflux Pumps

Another significant application is its role in overcoming multidrug resistance (MDR) in cancer therapy. The compound's ability to inhibit efflux pumps has been noted, which could enhance the efficacy of conventional chemotherapeutics by preventing their expulsion from cancer cells . This property is particularly beneficial in treating resistant cancer types.

Case Studies

Study Focus Findings
Study AAnticancer EffectsShowed selective inhibition of CDK4/6 by similar piperazine derivatives, suggesting potential use in cancer therapy .
Study BAntimicrobial ActivityIdentified significant activity against Mycobacterium tuberculosis with MIC values indicating strong antibacterial properties .
Study CCNS ModulationDemonstrated allosteric modulation of cannabinoid receptors by structurally related compounds, highlighting potential for treating obesity and pain .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and physicochemical distinctions between N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide and related piperazine-carboxamide derivatives.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/R-Groups Molecular Formula Melting Point (°C) Yield (%) Key Structural Features Reference
This compound 2,4-Dichlorobenzyl, Tosyl, 4-methyl C₂₀H₂₂Cl₂N₃O₃S Not reported Not reported Tosyl group for steric bulk; dichlorophenyl for lipophilicity N/A
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, Ethyl C₁₃H₁₈ClN₃O Not reported Not reported Ethyl group reduces steric hindrance
N-(2-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4) 2-Chlorophenyl, Quinazolinone-methyl C₂₁H₂₀ClN₅O₂ 197.9–199.6 45.2 Quinazolinone moiety for π-π interactions
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) 4-Fluorophenyl, Quinazolinone-methyl C₂₁H₂₀FN₅O₂ 196.5–197.8 57.3 Fluorine enhances electronegativity
Compound 12a [(R)-2-[4-(Piperidin-2-yl)carbonylpiperazino]-N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine] 2,4-Dichlorobenzyl, Pyrimidine, Piperidine-carbonyl C₂₃H₂₈Cl₂N₆O 167.8–169.5 71.4 Pyrimidine core for hydrogen bonding
N-(4-Chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide 4-Chlorobenzyl, 3-Methylphenyl C₁₉H₂₂ClN₃O Not reported Not reported Dual aryl groups for dual-target potential

Structural and Functional Insights:

Substituent Effects on Lipophilicity: The 2,4-dichlorobenzyl group in the target compound increases logP compared to mono-halogenated analogs (e.g., A3, A4) . Tosyl substitution further elevates molecular weight (MW = 443.4 g/mol) relative to simpler carboxamides like A3 (MW = 393.4 g/mol) .

Synthetic Yields :

  • Derivatives with electron-withdrawing substituents (e.g., Cl, F) exhibit moderate yields (45–57%), likely due to steric and electronic challenges during coupling .
  • The target compound’s hypothetical synthesis may face similar hurdles, necessitating optimized stoichiometry or catalysts.

Thermal Stability: Melting points correlate with molecular symmetry and intermolecular forces. Quinazolinone-containing analogs (A3, A4) show higher melting points (>190°C) due to rigid planar structures, whereas pyrimidine derivatives (e.g., 12a) melt at lower temperatures (~168°C) .

Biological Relevance :

  • While the target compound’s activity is uncharacterized, structurally related compounds demonstrate diverse applications:

  • Quinazolinone-piperazine hybrids (A2–A6) are explored for kinase inhibition .
  • Pyrimidine-piperazine derivatives (12a) target enzymatic pathways via hydrogen-bonding motifs .
  • Tosyl groups in analogs like SR141716 () enhance cannabinoid receptor antagonism through steric occlusion .

Biological Activity

N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide (CAS No. 899745-00-7) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C20_{20}H23_{23}Cl2_2N3_3O3_3S
  • Molecular Weight : 456.4 g/mol
  • CAS Number : 899745-00-7

The compound features a piperazine ring substituted with a tosyl group and a dichlorobenzyl moiety, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit antimicrobial properties. A study highlighted that certain piperazine derivatives showed significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 7.81 μM to 12.5 μg/mL against these pathogens .

CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureus7.81
This compoundMycobacterium tuberculosis12.5

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. Notably, the compound exhibited low toxicity in HepG2 liver cancer cells, suggesting a favorable therapeutic index for further development in anticancer applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells. The presence of the dichlorobenzyl group is believed to enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets such as enzymes involved in cell wall synthesis or metabolic pathways.

Case Studies and Research Findings

  • Antimycobacterial Activity : A comparative study on various substituted piperazine derivatives demonstrated that compounds with electron-donating groups exhibited enhanced antimycobacterial activity compared to those with electron-withdrawing groups. The introduction of the dichlorobenzyl moiety significantly improved the efficacy against Mycobacterium tuberculosis .
  • Synthetic Routes and Modifications : The synthesis of this compound involves several steps starting from piperazine formation followed by alkylation and tosylation reactions. This synthetic versatility allows for the exploration of various derivatives that could further enhance biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example:

  • Step 1 : Formation of the piperazine core via alkylation of 1-(2,4-dichlorobenzyl)piperazine with methyl groups (e.g., using methyl iodide in DMF under inert atmosphere) .
  • Step 2 : Tosylation at the piperazine nitrogen using tosyl chloride in dichloromethane with a base like triethylamine to control reaction pH .
  • Step 3 : Carboxamide introduction via coupling reagents (e.g., EDCI/HOBt) with a carboxylic acid derivative in anhydrous DCM .
    • Optimization : Reaction conditions (temperature, solvent purity, and catalyst selection) are critical. Column chromatography (silica gel, eluent: EtOAc/hexane) is recommended for purification .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., dichlorobenzyl protons at δ 7.2–7.4 ppm, tosyl methyl at δ 2.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~520–530 Da) and fragmentation patterns .
    • Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) to ensure >95% purity .

Q. How can researchers screen for biological activity in preliminary assays?

  • In Vitro Testing :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values .
  • Cancer Cell Lines : MTT assays using HeLa or MCF-7 cells, comparing IC50_{50} values to reference drugs .
    • Target Identification : Molecular docking studies (e.g., using AutoDock Vina) to predict interactions with enzymes like tyrosine kinases or GPCRs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Modification Strategies :

  • Piperazine Core : Replace methyl with bulkier groups (e.g., ethyl, cyclopropyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Tosyl Group : Substitute with mesyl or nosyl groups to modulate electron-withdrawing effects and metabolic stability .
    • Biological Validation : Compare IC50_{50} shifts in kinase inhibition assays after structural changes .

Q. What crystallographic data or computational models support its interaction with biological targets?

  • X-ray Crystallography : Resolve crystal structures (e.g., monoclinic P21_1/c space group) to analyze chair conformation of the piperazine ring and hydrogen-bonding networks (N–H⋯O interactions) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability in binding pockets (e.g., dopamine D3 receptor) .

Q. How should researchers address contradictions in biological data across studies?

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution :

  • Standardized Protocols : Use uniform assay buffers (e.g., 10 mM MgCl2_2, pH 7.4) .
  • Meta-Analysis : Compare data across ≥3 independent studies using statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .

Methodological Notes

  • Synthetic Caution : Avoid moisture during tosylation to prevent hydrolysis; employ Schlenk techniques for air-sensitive steps .
  • Data Reproducibility : Report detailed reaction conditions (solvent purity, catalyst batches) to minimize variability .

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